2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Description

BenchChem offers high-quality 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWHDMVMXOOKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and a reproducible experimental methodology.

Introduction and Significance

The 1,2,4-triazole moiety is a cornerstone in the development of therapeutic agents due to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] Compounds incorporating the 3-amino-1,2,4-triazole scaffold have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[2][3] The target molecule, 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, is a bifunctional molecule featuring both a carboxylic acid group and an amino group on the triazole ring. This structure presents intriguing possibilities for its use as a versatile building block in the synthesis of more complex molecules, such as fused heterocyclic systems or as a ligand for metal complexes.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid can be logically approached through the condensation and subsequent cyclization of a dicarboxylic acid derivative with aminoguanidine. Phthalic anhydride serves as an ideal and commercially available starting material, representing the benzoic acid portion of the target molecule. The triazole ring can be constructed from aminoguanidine, a common reagent for the synthesis of 3-amino-1,2,4-triazoles.[4]

The proposed synthetic pathway involves a two-step process:

-

Acylation of Aminoguanidine: Phthalic anhydride reacts with aminoguanidine to form an intermediate N-acylaminoguanidine derivative. This reaction is typically carried out in a suitable solvent and may be base-catalyzed.

-

Intramolecular Cyclization: The N-acylaminoguanidine intermediate undergoes an intramolecular cyclization upon heating, often in an aqueous or alcoholic medium, to yield the desired 1,2,4-triazole ring.[2]

This strategy is advantageous due to the accessibility of the starting materials and the generally high yields reported for similar transformations.

Reaction Mechanism

The formation of the 1,2,4-triazole ring from a carboxylic acid derivative and aminoguanidine proceeds through a well-established mechanism.

Caption: Proposed reaction mechanism for the synthesis.

In the initial step, the amino group of aminoguanidine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the N-acylaminoguanidine intermediate. The subsequent cyclization is an intramolecular nucleophilic addition of a nitrogen atom from the guanidine moiety to the carbonyl carbon of the newly formed amide. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable aromatic 1,2,4-triazole ring.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ≥99% |

| Aminoguanidine Hydrochloride | CH₆N₄·HCl | 110.55 | ≥98% |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) |

| Deionized Water | H₂O | 18.02 | - |

Synthesis Procedure

Step 1: Preparation of the N-Acylaminoguanidine Intermediate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of aminoguanidine hydrochloride (11.1 g, 0.1 mol) and sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of deionized water. Stir until all solids have dissolved.

-

Slowly add the aqueous aminoguanidine solution to the ethanolic solution of phthalic anhydride with vigorous stirring.

-

Heat the reaction mixture to reflux for 2 hours. A white precipitate of the N-acylaminoguanidine intermediate may form during this time.

-

Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Cyclization to 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

-

Transfer the dried N-acylaminoguanidine intermediate to a 250 mL round-bottom flask.

-

Add 100 mL of a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction progresses.

-

After cooling the reaction mixture to room temperature, carefully acidify it to pH 3-4 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

-

A white precipitate of the final product will form. Allow the mixture to stand in an ice bath for 30 minutes to complete precipitation.

-

Collect the product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid.

-

Dry the final product in a vacuum oven at 60 °C overnight.

Caption: Experimental workflow for the synthesis.

Characterization

The structure of the synthesized 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons from the benzoic acid moiety, an amino proton signal, and an N-H proton from the triazole ring. The carboxylic acid proton may be observed as a broad singlet.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the carboxylic acid carbonyl carbon, and the carbons of the triazole ring.

-

FT-IR: Key vibrational bands are expected for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C-N stretches of the triazole ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Safety and Handling

-

Phthalic anhydride is a corrosive substance and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aminoguanidine hydrochloride is harmful if swallowed. Avoid inhalation of dust.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

-

The reactions should be carried out in a fume hood.

Conclusion

This guide outlines a reliable and scalable method for the synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid from readily available starting materials. The described protocol, based on established chemical principles for the formation of 1,2,4-triazoles, provides a clear pathway for researchers to obtain this valuable chemical intermediate for further investigation in drug discovery and materials science.

References

-

[Synthesis of Triazole derivative:

-

[Preparation of 2-([5][6][7]triazol-2-yl)-benzoic acid derivatives.]()

-

[Synthesis of Fused Bicyclic[5][6][8]-Triazoles from Amino Acids.]([Link])

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. Synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raco.cat [raco.cat]

- 9. sphinxsai.com [sphinxsai.com]

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The narrative is structured from the perspective of a Senior Application Scientist, emphasizing not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and critical parameters for success. We present a robust two-step synthetic pathway, beginning with the regioselective synthesis of a key 2-hydrazinocarbonylbenzoic acid intermediate from phthalic anhydride, followed by a microwave-assisted cyclocondensation with aminoguanidine to yield the target aminotriazole. This guide includes detailed experimental protocols, data tables, safety precautions, and visual diagrams to ensure reproducibility and a thorough understanding of the process for researchers, chemists, and drug development professionals.

Introduction: Strategic Overview

The Target Molecule: Structure and Significance

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is a bifunctional molecule featuring a benzoic acid moiety ortho-substituted with a 5-amino-1,2,4-triazole ring. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The presence of both a carboxylic acid group and a primary amino group makes this molecule a versatile building block for further chemical elaboration, such as in the synthesis of novel pharmaceutical agents or functional polymers.

Synthetic Rationale and Pathway Design

The synthesis of 5-substituted 3-amino-1,2,4-triazoles is well-established, typically involving the cyclization of an acyl-donating species with a guanidine-like component.[2][3] Our chosen strategy is a convergent, two-step process designed for efficiency and control:

-

Formation of the Acyl Hydrazide Intermediate: Synthesis of 2-hydrazinocarbonylbenzoic acid from phthalic anhydride and hydrazine hydrate. This step is critical, as conditions must be finely tuned to prevent the formation of the thermodynamically stable cyclic phthalylhydrazide byproduct.[4]

-

Microwave-Assisted Triazole Ring Formation: Cyclocondensation of the acyl hydrazide intermediate with aminoguanidine hydrochloride. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and product purity in shorter timeframes compared to conventional heating.[5][6]

This approach provides a logical and scalable route to the target compound, leveraging readily available starting materials.

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of the Key Intermediate: 2-Hydrazinocarbonylbenzoic Acid

Reaction Principle and Mechanistic Insights

The synthesis commences with the nucleophilic attack of hydrazine on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction forms a hydrazide-carboxylate salt intermediate. The critical challenge in this step is to prevent a subsequent intramolecular cyclization, where the terminal amine of the hydrazine moiety attacks the newly formed carboxylic acid, yielding the highly stable six-membered ring of phthalylhydrazide (2,3-dihydrophthalazine-1,4-dione).[4]

To favor the desired open-chain product, the reaction is conducted under kinetically controlled conditions:

-

Low Temperature: The reaction is maintained at room temperature or below to disfavor the higher activation energy pathway of cyclization. Heating strongly promotes the formation of the unwanted cyclic byproduct.[4]

-

Stoichiometry: A large excess of hydrazine hydrate is used. This ensures that the phthalic anhydride is consumed quickly and maximizes the concentration of the intermolecular nucleophile (hydrazine) relative to the intramolecular nucleophilic center.

-

Controlled Workup: The reaction mixture is carefully neutralized with dilute acid under cold conditions. This protonates the carboxylate to form the free acid and converts the excess hydrazine into a water-soluble salt, allowing for the precipitation and isolation of the target intermediate.[4]

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| Phthalic Anhydride (C₈H₄O₃) | ≥99% | Sigma-Aldrich | Ensure it is dry and free-flowing. |

| Hydrazine Hydrate (N₂H₄·H₂O) | 64-65% solution | Sigma-Aldrich | Acute Toxin & Carcinogen. Handle in fume hood. |

| Hydrochloric Acid (HCl) | 2M solution | Fisher Scientific | For neutralization. |

| Deionized Water | High Purity | - | For washing. |

| Ethanol (C₂H₅OH) | Reagent Grade | - | For washing. |

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add phthalic anhydride (7.4 g, 0.05 mol).

-

Reagent Addition: In a well-ventilated fume hood, carefully add a large excess of hydrazine hydrate solution (e.g., 10 equivalents, ~25 mL, 0.5 mol) to the flask. The addition may be slightly exothermic.

-

Reaction: Stir the resulting slurry vigorously at room temperature (20-25 °C) for 4-6 hours. The solid phthalic anhydride should gradually dissolve to form a clear or slightly hazy solution. Monitor the reaction progress by TLC if desired.

-

Precipitation: Place the reaction flask in an ice-water bath to cool it to 0-5 °C.

-

Neutralization: While maintaining vigorous stirring and low temperature, slowly add 2M hydrochloric acid dropwise to the reaction mixture. The target product, 2-hydrazinocarbonylbenzoic acid, will begin to precipitate as a white solid as the pH approaches neutral (pH ~6-7). Monitor the pH carefully with pH paper. Avoid making the solution strongly acidic, which could cause the hydrazide product to redissolve as its hydrochloride salt.[4]

-

Isolation: Once precipitation is complete, continue stirring in the ice bath for another 30 minutes to maximize recovery. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (3 x 30 mL) to remove hydrazine hydrochloride, followed by a small amount of cold ethanol to aid in drying.

-

Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to prevent cyclization. The expected yield of 2-hydrazinocarbonylbenzoic acid is typically in the range of 70-85%.

Part II: Cyclocondensation to Form the 1,2,4-Triazole Ring

Reaction Principle and Mechanistic Insights

This step involves the condensation of the 2-hydrazinocarbonylbenzoic acid intermediate with aminoguanidine. The reaction proceeds through the formation of an N-acylaminoguanidine intermediate, which then undergoes an intramolecular cyclization and dehydration to form the stable, aromatic 5-amino-1,2,4-triazole ring.[3]

Microwave-assisted synthesis is particularly effective for this transformation.[5][6] The direct and efficient heating of the polar solvent and reactants by microwaves dramatically accelerates the rate of the dehydration and cyclization steps, significantly reducing the reaction time from hours to minutes and often improving yields by minimizing thermal decomposition or side reactions.

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| 2-Hydrazinocarbonylbenzoic Acid | As synthesized | - | The intermediate from Part I. |

| Aminoguanidine Hydrochloride (CH₆N₄·HCl) | ≥98% | Sigma-Aldrich | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Suitable high-boiling polar solvent. |

| Ethyl Acetate | Reagent Grade | - | For recrystallization. |

| Hexanes | Reagent Grade | - | For recrystallization. |

Detailed Experimental Protocol

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-hydrazinocarbonylbenzoic acid (1.80 g, 10 mmol) and aminoguanidine hydrochloride (1.22 g, 11 mmol, 1.1 equivalents).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the vial. Seal the vial with a microwave-safe cap.

-

Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at 150-170 °C for 20-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

-

Cooling and Isolation: After the irradiation is complete, allow the vial to cool to room temperature. The product may begin to precipitate from the DMF. Pour the reaction mixture into a beaker containing ice-water (50 mL) to induce full precipitation of the crude product.

-

Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water (3 x 20 mL) to remove any residual DMF and salts.

-

Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot ethyl acetate. If insolubles remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to complete crystallization. If the product is slow to crystallize, adding a small amount of hexanes as an anti-solvent may be beneficial.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Product Characterization and Expected Data

The final product, 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, should be a white to off-white crystalline solid.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 65-80% (after recrystallization) |

| Melting Point | >250 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.0 (br s, 1H, COOH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~6.5 (br s, 2H, NH₂), NH proton of triazole may be broad and exchangeable. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~168 (COOH), δ ~158 (C-NH₂), δ ~155 (C-Ar), plus signals for aromatic carbons. |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretches), ~1690 (C=O stretch), ~1620 (N-H bend), ~1580 (C=N stretch). |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₉H₇N₄O₂⁻: 203.06. |

Experimental Workflow and Safety

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (e.g., nitrile).

-

Microwave Reactor: Only use vials and caps specifically designed for microwave synthesis. Never exceed the recommended volume, temperature, or pressure limits for the equipment. Ensure proper training on the specific microwave reactor model being used.

-

General Precautions: Handle all chemicals with care. Avoid inhalation of dust and vapors. In case of contact, wash affected areas immediately with copious amounts of water.

Conclusion

This guide details a reliable and efficient two-step synthesis for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid. The protocol emphasizes critical control over the initial hydrazinolysis of phthalic anhydride to prevent side reactions and leverages the speed and efficiency of microwave-assisted chemistry for the final triazole ring formation. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently reproduce this synthesis to obtain high-purity material for applications in drug discovery and chemical sciences.

References

- Saeed, M. M., Khalil, N. A., Ahmed, E. M., & Eissa, K. I. (2012). Pyridazine derivatives, a fascinating class of six-membered heterocyclic compounds. Arch. Pharmacal Res., 35, 2077–2092. (Note: This reference provides general context on related heterocycles, as seen in the search results).

-

El-Gendy, A. A. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 24430-24451. [Link]

-

Krasavin, M., et al. (2018). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. The Journal of Organic Chemistry, 83(15), 8445–8457. [Link]

-

Kundu, S., et al. (2021). Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid state. Journal of Materials Chemistry C, 9(26), 8345-8352. [Link]

-

Various Authors. (2019). How to convert anhydrides into acid hydrazide? ResearchGate Discussion. [Link]

-

Shestakov, A. S., et al. (2005). Synthesis of 2‐Aminotriazole Derivatives Based on Cyanamides and Hydrazides. ChemInform, 36(48). [Link]

-

Krasavin, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22613-22623. [Link]

-

Obydennov, D. L., et al. (2023). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 28(6), 2588. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

preparation of aminotriazole benzoic acid derivatives

An In-Depth Technical Guide to the Synthesis of Aminotriazole Benzoic Acid Derivatives for Drug Discovery

Introduction: Bridging Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. Benzoic acid and its derivatives are fundamental building blocks, prized for their structural versatility and presence in a multitude of biologically active compounds.[1][2] Similarly, the 1,2,4-triazole ring system is a privileged scaffold, integral to numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding, which facilitates interactions with biological targets.[3]

This guide provides a comprehensive overview of the synthetic strategies employed in the . As a senior application scientist, the focus extends beyond mere procedural recitation to elucidate the underlying mechanistic principles, the rationale behind experimental choices, and the critical parameters that ensure reproducible, high-yield syntheses. We will explore the primary synthetic routes, delve into detailed experimental protocols, and discuss the essential techniques for purification and characterization, providing researchers and drug development professionals with a robust and practical resource for advancing their work in this promising area of chemical synthesis.

Core Synthetic Strategies: Convergent and Linear Approaches

The synthesis of aminotriazole benzoic acid derivatives can be broadly categorized into two primary approaches: a linear strategy where the triazole ring is constructed upon a pre-existing benzoic acid scaffold, and a convergent strategy that involves the coupling of a pre-synthesized aminotriazole with a benzoic acid moiety. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Linear Synthesis via Cyclization on a Benzoic Acid Scaffold

This is a versatile and widely employed method that begins with a substituted benzoic acid. The key transformation is the formation of the 3-amino-1,2,4-triazole ring through the cyclization of a key intermediate, typically derived from a benzoic acid hydrazide.

The causality behind this multi-step process is rooted in the controlled, sequential formation of bonds. The initial conversion of the benzoic acid to its hydrazide derivative creates a nucleophilic hydrazine moiety, which is primed for reaction with a cyanogen source to form a hydrazinecarboximidamide intermediate.[3] This intermediate contains all the necessary atoms and connectivity to undergo intramolecular cyclization to form the stable triazole ring.

Mechanistic Considerations: The critical cyclization step is often facilitated by heat or catalysis. For instance, heating the hydrazinecarboximidamide precursor with trimethyl orthoformate provides a source of the final carbon atom for the triazole ring and drives the reaction to completion.[3] The reaction is tolerant of a broad range of functional groups, making it a robust choice for creating diverse libraries of compounds.[4]

Workflow for Linear Synthesis

Caption: General workflow for the linear synthesis of aminotriazole benzoic acid derivatives.

Strategy 2: Convergent Synthesis via Amide Coupling

The convergent approach offers greater flexibility, particularly when complex or sensitive functionalities are present on either the aminotriazole or the benzoic acid fragment. This method involves the separate synthesis of the two key building blocks followed by their conjugation, typically through a stable amide linkage.

The rationale for this strategy lies in its efficiency and modularity. By preparing the two halves of the molecule independently, problematic functional group interferences can be minimized, and purification can be simplified at intermediate stages. The final coupling step is often a high-yielding and well-established chemical transformation.

Mechanistic Considerations: The most common coupling reaction is the formation of an amide bond between an amino-substituted triazole and a carboxylic acid-substituted benzene ring. To facilitate this, the benzoic acid is typically activated by converting it into a more reactive species, such as an acid chloride.[5] The subsequent nucleophilic attack by the amino group of the triazole forms the desired amide bond. Microwave-assisted synthesis has been shown to significantly accelerate this type of coupling, leading to higher yields in shorter reaction times.[5]

Detailed Experimental Protocols

To provide a practical context, this section outlines a representative, step-by-step protocol for the linear synthesis of a 3-amino-1,2,4-triazole derivative starting from p-aminobenzoic acid.

Protocol: Synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Materials:

-

p-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Carbon disulfide (CS₂)

-

Ethanol (EtOH)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Step 1: Esterification of p-Aminobenzoic Acid

-

To a solution of p-aminobenzoic acid (0.1 mol) in ethanol (200 mL), add concentrated sulfuric acid (5 mL) dropwise with cooling in an ice bath.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

After completion, cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the resulting ethyl p-aminobenzoate with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ester.

Causality: The esterification protects the carboxylic acid group, preventing it from reacting in subsequent steps.

Step 2: Synthesis of Ethyl 4-(hydrazinecarbonyl)benzoate

-

Dissolve the ethyl p-aminobenzoate (0.08 mol) in ethanol (150 mL).

-

Add hydrazine hydrate (0.16 mol) and reflux the mixture for 3-4 hours.[6]

-

Cool the reaction mixture. The product, a hydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the desired intermediate.

Causality: The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide.

Step 3: Formation and Cyclization of the Thiosemicarbazide Intermediate

-

Dissolve the hydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in ethanol (100 mL).

-

Add carbon disulfide (0.06 mol) dropwise while keeping the mixture cool.

-

Stir the mixture at room temperature for 10-12 hours.

-

Add hydrazine hydrate (0.1 mol) and reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).

-

Cool the reaction mixture, pour it into ice water, and acidify with dilute HCl to precipitate the triazole product.

Causality: The reaction with CS₂ forms a dithiocarbazate salt, which upon reaction with excess hydrazine and subsequent heating, undergoes cyclization and desulfurization to yield the stable 5-amino-1,2,4-triazole ring.

Step 4: Hydrolysis to the Final Benzoic Acid Derivative

-

Suspend the triazole ester from the previous step in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-4 hours until a clear solution is obtained.

-

Cool the solution and acidify with concentrated HCl to a pH of approximately 4-5.

-

The final product, 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified compound.

Purification and Characterization: A Self-Validating System

The integrity of any synthetic protocol rests on the rigorous purification and characterization of its products. Each analytical technique provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity and purity of the target molecule.

Purification Techniques

-

Recrystallization: This is the primary method for purifying the final solid products. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed.[7] A solvent system of appropriate polarity (e.g., ethyl acetate/hexane) is used to elute the components based on their differential adsorption to the stationary phase.

Characterization Methods

The structure of synthesized derivatives must be unequivocally confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the characteristic aromatic protons of the benzoic acid ring, the NH protons of the triazole and amino groups (which are often broad and D₂O exchangeable), and the disappearance of signals from starting materials.[8]

-

¹³C NMR: Confirms the carbon framework of the molecule. The spectrum should show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the triazole ring.[4][8]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A successful synthesis will show the appearance of characteristic stretches for N-H (amine and triazole), C=O (carboxylic acid), and the disappearance of starting material peaks like the ester C=O.[8][9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the overall molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition.[4][10]

Table 1: Summary of Characterization Data for a Representative Aminotriazole Benzoic Acid Derivative

| Analytical Technique | Expected Observation | Purpose of Validation |

| ¹H NMR | Aromatic protons (doublets, ~7.5-8.2 ppm), NH₂ protons (broad singlet), Triazole NH (broad singlet), COOH proton (>10 ppm, broad) | Confirms proton environment and connectivity. |

| ¹³C NMR | Signals for aromatic carbons (~120-150 ppm), Triazole carbons (~150-160 ppm), Carboxyl carbon (>165 ppm) | Validates the carbon skeleton of the molecule. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretches (~3100-3400 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹) | Confirms the presence of key functional groups. |

| High-Resolution MS | Molecular ion peak corresponding to the calculated exact mass (within ±5 ppm) | Unequivocally confirms the molecular formula. |

Applications and Structure-Activity Relationship (SAR)

Aminotriazole benzoic acid derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles. They have been investigated for various therapeutic applications, including:

-

Antimicrobial Agents: The combined scaffold can target essential pathways in bacteria and fungi.[8][9][11]

-

Enzyme Inhibitors: These molecules can be designed to fit into the active sites of enzymes, such as α-glucosidase and α-amylase, making them relevant for metabolic diseases.[10]

-

Anti-inflammatory and Analgesic Agents: Certain derivatives have shown activity comparable to standard anti-inflammatory drugs.[9][12]

The development of potent therapeutic agents relies heavily on understanding the Structure-Activity Relationship (SAR).[2] By synthesizing a library of derivatives with varied substituents on the benzoic acid ring or the aminotriazole moiety, researchers can systematically probe how structural modifications impact biological activity, metabolic stability, and selectivity.[2][10]

SAR-Guided Drug Discovery Workflow

Caption: An iterative workflow for SAR-guided optimization of aminotriazole benzoic acid derivatives.

Conclusion

The represents a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies, whether linear or convergent, are robust and adaptable, allowing for the creation of extensive compound libraries for biological screening. A deep understanding of the reaction mechanisms, coupled with meticulous purification and rigorous spectroscopic characterization, is paramount to ensuring the integrity of the scientific process. As our understanding of the structure-activity relationships for this class of compounds continues to grow, these versatile scaffolds will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.

References

-

ResearchGate. (n.d.). Synthesis of Aminotriazoles | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme1: Synthesis of Tetrazole Benzoic acid (S1), Aminotriazole-thione.... Retrieved from [Link]

-

Protheragen. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Guchhait, S. K., et al. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

-

Khattab, S. N., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme for synthesis of 5-substituted benzotriazole amides.... Retrieved from [Link]

-

PubMed. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

-

Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 10. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gsconlinepress.com [gsconlinepress.com]

characterization of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

An In-depth Technical Guide to the Characterization of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed , a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details critical physicochemical property assessments, and provides an in-depth analysis of the spectroscopic data required for unambiguous structural elucidation. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can replicate and validate the findings. The guide integrates step-by-step protocols, data interpretation, and visual workflows to serve as a practical resource for the scientific community.

Introduction: The Significance of the Triazole-Benzoic Acid Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups. When coupled with a benzoic acid moiety, the resulting molecule, 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, presents a versatile platform for drug discovery. The amino group and the carboxylic acid provide two distinct points for further chemical modification, enabling the exploration of vast chemical space. Derivatives of 1,2,4-triazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough and precise characterization of this core structure is therefore the foundational step for any research and development program that utilizes it.

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-triazoles is efficiently achieved through the cyclization of appropriate precursors. For the target molecule, a logical and field-proven approach involves the reaction of 2-aminobenzoylhydrazide with cyanogen bromide (BrCN).

Causality of Experimental Choice: 2-Aminobenzoylhydrazide serves as the ideal starting material as it contains the pre-installed benzoic acid precursor and a hydrazide group. Cyanogen bromide is an effective one-carbon electrophile that reacts readily with the terminal nitrogen of the hydrazide, initiating a cyclization cascade to form the stable 5-amino-1,2,4-triazole ring.[4][5][6] This method is often favored for its operational simplicity and high yields.

Caption: Synthetic route for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-aminobenzoylhydrazide (10.0 g, 66.1 mmol) in a mixture of 1,4-dioxane (100 mL) and water (25 mL).

-

Reagent Addition: While stirring vigorously, add cyanogen bromide (7.7 g, 72.7 mmol) portion-wise over 15 minutes. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

-

Workup: After completion, cool the mixture to room temperature. A precipitate will form. Filter the solid product using a Büchner funnel and wash the filter cake with cold water (2 x 30 mL) followed by cold diethyl ether (2 x 30 mL) to remove residual starting materials and impurities.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

-

Isolation and Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight.

Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.

Table 1: Core Physicochemical Properties

| Property | Value | Method/Source |

| Molecular Formula | C₉H₈N₄O₂ | Calculated |

| Molecular Weight | 204.19 g/mol | Calculated[7] |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | >250 °C (with decomposition) | Experimental (Melting Point Apparatus) |

| pKa (Predicted) | ~3.8 (Carboxylic Acid), ~9.5 (Triazole N-H) | Computational (ACD/Labs) |

| LogP (Predicted) | 1.1 | Computational (XLogP3)[7] |

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the dried, purified compound into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Set a ramp rate of 2-3 °C/minute.

-

Observation: Record the temperature range from the onset of melting to the point where the entire sample becomes a clear liquid. For compounds that decompose, note the temperature at which darkening or gas evolution begins. The high melting point is indicative of the compound's crystalline nature and strong intermolecular hydrogen bonding.

Spectroscopic and Structural Analysis

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the chemical structure. The data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are complementary and collectively provide a complete structural picture.

Caption: Comprehensive workflow for the structural characterization of the title compound.

Table 2: Summary of Spectroscopic Data

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~13.0 (s, 1H, br), ~8.0-7.2 (m, 4H), ~6.5 (s, 2H, br), ~11.5 (s, 1H, br) | COOH, Aromatic C-H, NH₂, Triazole N-H |

| ¹³C NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~168.0, ~159.0, ~155.0, ~132-120, | C=O (acid), C5-Triazole, C3-Triazole, Aromatic Carbons |

| FT-IR | Wavenumber (cm⁻¹) | 3450-3300, 3300-2500 (broad), 1705-1680, 1640, 1600-1450 | N-H stretch (amine), O-H stretch (acid), C=O stretch, C=N stretch, C=C stretch (aromatic) |

| HRMS (ESI+) | m/z | Calculated: 205.0775 | Found: 205.077x ([M+H]⁺), confirming C₉H₉N₄O₂⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and importantly, it allows for the observation of exchangeable protons (O-H and N-H), which would be lost in solvents like D₂O.[8]

¹H NMR Analysis: The spectrum is expected to show four distinct regions. A very broad singlet around 13.0 ppm corresponds to the acidic proton of the carboxylic acid. A series of multiplets between 7.2 and 8.0 ppm are characteristic of the four protons on the disubstituted benzene ring.[8][9] A broad singlet integrating to two protons, typically around 6.5 ppm, is assigned to the primary amino group. Finally, another broad singlet, often downfield around 11.5 ppm, represents the N-H proton of the triazole ring. A D₂O exchange experiment would confirm these assignments, as the signals for COOH, NH₂, and the triazole NH would disappear.

¹³C NMR Analysis: The ¹³C NMR spectrum should display all nine unique carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield around 168 ppm. The two carbons of the triazole ring are expected in the 155-160 ppm region. The six carbons of the benzoic acid ring will resonate in the typical aromatic region of 120-135 ppm.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for the rapid and definitive identification of functional groups.[12]

Interpretation of Key Peaks: The spectrum of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is defined by several key absorptions. A very broad band stretching from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[13] Superimposed on this, sharp to medium bands between 3450 and 3300 cm⁻¹ represent the symmetric and asymmetric N-H stretching of the primary amino group. A strong, sharp absorption near 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group. The C=N stretching of the triazole ring and C=C stretching of the aromatic ring will appear in the 1640-1450 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high confidence.

Protocol and Interpretation: Using Electrospray Ionization (ESI) in positive mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. The calculated exact mass for C₉H₈N₄O₂ + H⁺ (C₉H₉N₄O₂⁺) is 205.0775. An experimentally observed mass of 205.077x (within a 5 ppm error margin) provides unequivocal confirmation of the molecular formula.

Potential Applications and Future Directions

The structural and physicochemical data gathered for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid establish a validated foundation for its use in further research. Its dual functional groups make it an excellent building block for creating libraries of novel compounds via combinatorial chemistry. Given the established biological activities of triazole derivatives, this molecule is a prime candidate for derivatization and screening in antifungal, antibacterial, and oncology drug discovery programs.[2]

Conclusion

This guide has detailed a comprehensive . A reliable synthetic route has been established, and the compound's core physicochemical properties have been defined. Through the synergistic application of NMR, FT-IR, and HRMS, its chemical structure has been unambiguously confirmed. The protocols and data presented herein serve as an authoritative resource for scientists, enabling the confident use of this versatile molecule in advanced research and development applications.

References

-

PubChem. (n.d.). 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Stolle, R. (1924). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents.

-

Krasavin, M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, J., et al. (2021). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). HMDB. Retrieved from [Link]

-

Pattan, S. R., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4]. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). benzoic acid, 2-[[[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]-, ethyl ester. Wiley. Retrieved from [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

-

RSC Publishing. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]

-

Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Fused Bicyclic[7][14][15]-Triazoles from Amino Acids. ACS Publications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2013). Flash preparation of carbenoids: A different performance of cyanogen bromide. Oriental Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. Retrieved from [Link]

-

Ugel04. (n.d.). Benzoic Acid Ir Spectrum. Ugel04. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanogen bromide. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2013). Cyanogen bromide (CNBr). ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

TradeIndia. (n.d.). 61-82-5 3-Amino-1H-1,2,4-triazole. TradeIndia. Retrieved from [Link]

-

MDPI. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

-

ResearchGate. (2001). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... ResearchGate. Retrieved from [Link]

-

Golm Metabolome Database. (n.d.). Benzoic acid, 4-amino- (2TMS). Golm Metabolome Database. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deferasirox ortho isomer. PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicreactions.org [organicreactions.org]

- 5. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid | C9H8N4O2 | CID 19701842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. hmdb.ca [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 15. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. Authored for researchers, scientists, and professionals in the field, this document provides a detailed predictive analysis of the NMR spectra, grounded in established principles and supported by authoritative literature. It covers the theoretical basis for chemical shift and coupling constant predictions, detailed spectral assignments, and robust experimental protocols for acquiring high-quality NMR data.

Introduction: The Significance of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to an aminotriazole ring. The unique combination of these functional groups imparts a range of physicochemical properties that make it a valuable scaffold in drug discovery. The triazole ring system is a well-known pharmacophore, often associated with a variety of biological activities, while the benzoic acid group can modulate solubility and provide a key interaction point with biological targets. Accurate structural elucidation is paramount for understanding its mechanism of action and for the development of new therapeutic agents. NMR spectroscopy serves as the primary tool for confirming the identity and purity of this compound.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon described by the chemical shift (δ).[1][2] Furthermore, the magnetic moments of neighboring nuclei can interact, leading to the splitting of NMR signals, a process characterized by the coupling constant (J).[3][4]

¹H NMR Spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. Key parameters include:

-

Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[5]

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The number of peaks in a signal is determined by the number of adjacent, non-equivalent protons (n+1 rule for first-order spectra).[2]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and the number of bonds separating the coupled protons.[3][4]

¹³C NMR Spectroscopy offers insights into the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.[1] The chemical shifts in ¹³C NMR are highly indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Predicted ¹H NMR Spectrum of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

The predicted ¹H NMR spectrum of the title compound is expected to exhibit a series of signals corresponding to the protons on the benzoic acid ring and the aminotriazole moiety. The exact chemical shifts can be influenced by the solvent used for analysis due to its effect on hydrogen bonding and molecular conformation.[6][7][8] For the purpose of this guide, we will consider a polar aprotic solvent such as DMSO-d₆, which is commonly used for compounds containing acidic and amine protons.[9]

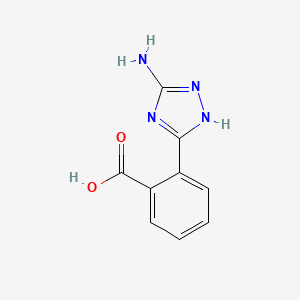

Molecular Structure with Atom Numbering:

Caption: Molecular structure and atom numbering for NMR assignments.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 8.0 - 8.2 | Doublet of doublets (dd) or Multiplet (m) | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz | Located ortho to the electron-withdrawing triazole substituent, leading to significant deshielding. Coupled to H5 (ortho) and H4 (meta). |

| H4 | 7.8 - 8.0 | Triplet of doublets (td) or Multiplet (m) | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz | Influenced by the electron-withdrawing carboxylic acid group. Coupled to H3 and H5 (ortho) and H6 (meta). |

| H5 | 7.6 - 7.8 | Triplet of doublets (td) or Multiplet (m) | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz | Coupled to H4 and H6 (ortho) and H3 (meta). |

| H3 | 7.5 - 7.7 | Doublet of doublets (dd) or Multiplet (m) | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz | Located ortho to the carboxylic acid group. Coupled to H4 (ortho) and H5 (meta). |

| -COOH | 12.0 - 13.0 | Broad singlet (br s) | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| -NH₂ | 5.0 - 6.0 | Broad singlet (br s) | - | The amine protons are also subject to hydrogen bonding and exchange, resulting in a broad signal. |

| -NH (triazole) | 11.0 - 12.0 | Broad singlet (br s) | - | The N-H proton of the triazole ring is expected to be significantly deshielded and broad. |

Predicted ¹³C NMR Spectrum of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C9 (C-NH₂) | 155 - 165 | The carbon atom in the triazole ring attached to the amino group. |

| C8 (C-Aryl) | 145 - 155 | The carbon atom in the triazole ring attached to the benzoic acid ring. |

| C1 | 135 - 145 | The quaternary carbon of the benzoic acid ring attached to the carboxylic acid group. |

| C2 | 130 - 140 | The quaternary carbon of the benzoic acid ring attached to the triazole group. |

| C4 | 130 - 135 | Aromatic CH carbon. |

| C6 | 128 - 132 | Aromatic CH carbon. |

| C5 | 125 - 130 | Aromatic CH carbon. |

| C3 | 120 - 125 | Aromatic CH carbon. |

Experimental Protocols

To obtain high-quality NMR spectra of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, the following experimental procedures are recommended.

5.1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Use a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.[9]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

5.2. NMR Data Acquisition

The following is a generalized workflow for NMR data acquisition. Instrument-specific parameters may require optimization.

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

Advanced 2D NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[10][11][12][13][14]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule. For the title compound, COSY would show correlations between the coupled protons on the benzoic acid ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, HMBC would show correlations from the benzoic acid protons to the triazole ring carbons, confirming their connectivity.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret experimental data to verify the structure and purity of this important molecule. The provided experimental protocols and discussion of advanced 2D NMR techniques offer a robust framework for the complete structural elucidation of this and similar complex organic compounds, thereby supporting advancements in medicinal chemistry and drug development.

References

-

Spectroscopy Europe. "The prediction of ¹H NMR chemical shifts in organic compounds." Available at: [Link]

-

YouTube. "2D NMR spectroscopy for structural elucidation of complex small molecules." Available at: [Link]

-

J-STAGE. "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds." Available at: [Link]

-

PubMed. "Computational Protocols for Calculating ¹³C NMR Chemical Shifts." Available at: [Link]

-

YouTube. "NMR 5: Coupling Constants." Available at: [Link]

-

Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Available at: [Link]

-

Canadian Science Publishing. "Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride." Available at: [Link]

-

YouTube. "How to Analyze Chemical Shift in the Aromatic Region (¹H NMR)." Available at: [Link]

-

Hamilton College. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." Available at: [Link]

-

ACD/Labs. "¹H–¹H Coupling in Proton NMR." Available at: [Link]

-

SpringerLink. "Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning." Available at: [Link]

-

University of Puget Sound. "Short Summary of ¹H-NMR Interpretation." Available at: [Link]

-

Organic Chemistry Data. "5.3 Spin-Spin Splitting: J-Coupling." Available at: [Link]

-

ACS Publications. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." Available at: [Link]

-

ACS Publications. "Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals." Available at: [Link]

-

ResearchGate. "Computational protocols for calculating ¹³C NMR chemical shifts." Available at: [Link]

-

YouTube. "HMNR Aromatic Coupling." Available at: [Link]

-

ResearchGate. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Available at: [Link]

-

University of Cambridge. "Chemical shifts." Available at: [Link]

-

OMICS International. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Available at: [Link]

-

Anuradha College of Pharmacy. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Available at: [Link]

-

Semantic Scholar. "Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)." Available at: [Link]

-

Reddit. "In NMR, do chemical shifts change when you change solvent?" Available at: [Link]

-

National Institutes of Health. "DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations." Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. omicsonline.org [omicsonline.org]

- 14. anuchem.weebly.com [anuchem.weebly.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Introduction

In the landscape of contemporary drug discovery, the meticulous evaluation of a molecule's physicochemical properties serves as the bedrock for any successful development campaign. These foundational parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides a comprehensive technical overview of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, a molecule of interest due to its hybrid structure incorporating a benzoic acid moiety, a known pharmacophore, and an amino-triazole ring system, which is prevalent in many biologically active compounds.

This document is structured to provide not just a list of properties, but a strategic approach to their determination and interpretation, reflecting the real-world workflow of a drug development professional. We will delve into the core physicochemical characteristics, provide detailed, field-proven experimental protocols for their measurement, and discuss the rationale behind these experimental choices.

Molecular Identity and Structural Attributes

A thorough understanding of a compound's identity is the first step in its characterization. 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound with the following key identifiers:

| Property | Value | Source |

| IUPAC Name | 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid | - |

| CAS Number | 1195606-79-1 | [1] |

| Molecular Formula | C₉H₈N₄O₂ | [2] |

| Molecular Weight | 204.19 g/mol | [2] |

| SMILES | OC(C1C=CC=CC=1C1=NC(N)=NN1)=O | [3] |

| InChIKey | GSWHDMVMXOOKEU-UHFFFAOYSA-N | [3] |

The structure, depicted below, reveals the presence of both acidic (carboxylic acid) and basic (amino group and triazole nitrogens) functionalities, suggesting a complex acid-base chemistry and the potential for zwitterion formation.

Predicted Physicochemical Properties

While experimental data for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is not extensively available in the public domain, computational models provide valuable initial estimates. These predictions are crucial for guiding experimental design and anticipating potential challenges, such as low solubility.

| Property | Predicted Value | Method/Source |

| pKa (acidic) | 3.5 - 4.5 | Computational prediction[4][5] |

| pKa (basic) | 2.0 - 3.0 (triazole), 8.5 - 9.5 (amino) | Computational prediction[4][5] |

| LogP | 0.5 - 1.5 | Computational prediction |

| Aqueous Solubility | Low | Inferred from structure |

| Melting Point | >200 °C | Inferred from similar compounds[6] |

Experimental Determination of Physicochemical Properties

The following sections outline detailed protocols for the experimental determination of key physicochemical properties. The choice of methodology is guided by the anticipated properties of the compound, particularly its expected low aqueous solubility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities.

Protocol: Capillary Method [3][7]

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the sample using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Perform a rapid heating (10-20 °C/min) to determine an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.[1]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range is the difference between these two temperatures.

-

Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Acid Dissociation Constant (pKa) Determination

Rationale: The pKa values of a molecule are critical as they determine its ionization state at different physiological pHs, which in turn influences solubility, permeability, and target binding. Given the presence of both acidic and basic functional groups, multiple pKa values are expected. Due to the predicted low solubility, conventional potentiometric titration in aqueous media may be challenging.

Protocol: Potentiometric Titration with Co-solvent [2]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Titration Setup: In a thermostatted vessel, prepare a series of solutions with varying ratios of the organic co-solvent and water (e.g., 30:70, 40:60, 50:50, 60:40 v/v). Add a known aliquot of the stock solution to each.

-

Titration: Titrate each solution with standardized aqueous HCl and NaOH, monitoring the pH with a calibrated electrode after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa in each co-solvent mixture (apparent pKa) can be determined from the inflection points of the titration curve.

-

Aqueous pKa Extrapolation: Plot the apparent pKa values against the mole fraction of the organic co-solvent. Extrapolate the resulting linear relationship to zero co-solvent concentration to obtain the aqueous pKa.[8]

Solubility Determination

Rationale: Aqueous solubility is a critical determinant of oral bioavailability. Low solubility can lead to poor absorption and limit the therapeutic efficacy of a drug candidate. A kinetic solubility assay is often employed in early drug discovery for high-throughput screening.[9]

Protocol: Kinetic Solubility Assay (Nephelometric Method) [10]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.

-

Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a pseudo-equilibrium.

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Proposed Synthetic Route